N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-13-8-12(2-3-14(13)20)22-18(25)17(24)21-9-15(23)10-1-4-16-11(7-10)5-6-26-16/h1-4,7-8,15,23H,5-6,9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSBFTAOYRTLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxalamide linkage : This functional group is known for its role in biological activity.
- Chlorinated and fluorinated aromatic ring : The presence of these halogens can influence the compound's reactivity and interaction with biological targets.
- Dihydrobenzofuran moiety : This structural component may contribute to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 394.78 g/mol .
Understanding the mechanisms of action for N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide involves exploring its interactions at the molecular level:
- DNA Binding : Similar compounds have shown the ability to bind to DNA, leading to cross-linking and subsequent inhibition of cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The halogenated aromatic components may induce oxidative stress in cells, contributing to cytotoxicity against tumor cells.
Comparative Analysis with Related Compounds
A comparative analysis with similar oxalamide compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Structure | Notable Features |
|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide | Structure | Potential antitumor activity due to oxalamide linkage |
| N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide | - | Different halogen substitutions may alter biological activity |
| N1-(3-chloro-4-fluorophenyl)-N2-methyloxalamide | - | Comparison of halogen effects on reactivity |
Comparaison Avec Des Composés Similaires
Comparison with Similar Oxalamide Derivatives
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Halogenated Phenyl Groups: The 3-chloro-4-fluorophenyl group in the target compound and Compound 28 enhances metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-chlorophenyl in Compound 13) .
- N2-Substituent Diversity : The dihydrobenzofuran group in the target compound may improve solubility over purely aromatic substituents (e.g., 4-methoxyphenethyl in Compound 28). Thiazole and piperidine groups in Compound 13 suggest tailored binding to viral targets .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparison
Key Observations :
- Metabolic Stability: The target compound’s chloro-fluoro substituents likely reduce oxidative metabolism compared to non-halogenated analogs .
- Solubility : The hydroxyethyl and dihydrobenzofuran groups may confer better aqueous solubility than analogs with purely aromatic N2-substituents (e.g., Compound 28).
Analytical Data Comparison
Table 3: Spectroscopic and Mass Spectrometry Data
Key Observations :
- Mass Spectrometry : The target compound’s molecular weight can be inferred to be ~450–500 Da based on analogs.
- NMR : The hydroxyethyl group (δ 3.5–4.5) and dihydrobenzofuran protons (δ 6.5–7.5) would dominate the spectrum.
Méthodes De Préparation
Synthesis of the Oxalamide Core
The oxalamide backbone is constructed via sequential amidation of oxalic acid derivatives (Figure 1):
Monoamidation of Oxalyl Chloride :
Hydrolysis to Oxalic Acid Monoamide :
Second Amidation :
- The monoamide is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in dimethylformamide (DMF).
- Reaction Conditions : 24–48 hours at 25°C, with N,N-diisopropylethylamine (DIPEA) as a base.
Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine
The N2 substituent is synthesized through a three-step sequence:
Benzofuran Core Formation :
- Cyclization of 5-hydroxycoumaranone with p-toluenesulfonic acid (PTSA) in toluene under reflux yields 2,3-dihydrobenzofuran-5-ol .
Epoxidation and Ring-Opening :
- Epoxidation of 2,3-dihydrobenzofuran-5-ol using meta-chloroperoxybenzoic acid (mCPBA) forms the epoxide intermediate.
- Ammonolysis : Reaction with aqueous ammonia (25% w/v) opens the epoxide, producing 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with regioselective control.
Protection-Deprotection Strategy :
Final Coupling and Purification
The oxalic acid monoamide and functionalized amine are coupled under HATU/DIEA-mediated conditions in DMF, followed by HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound at >95% purity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Monoamidation | Oxalyl chloride, TEA, DCM | 78% |
| Hydrolysis | NaOH (1M), RT | 92% |
| Second Amidation | HATU, DIPEA, DMF | 65% |
| Epoxide Ammonolysis | NH3, H2O/THF | 58% |
| Final Coupling | HATU, DIEA, DMF | 43% |
Characterization and Analytical Data
Spectroscopic Analysis
- 1H-NMR (DMSO-d6, 400 MHz) :
- IR (KBr) : 3290 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C aromatic).
- HRMS (ESI+) : m/z 435.0942 [M+H]+ (calc. 435.0938).
Challenges and Optimization
- Diastereomer Formation : The hydroxethyl group introduces two chiral centers, leading to a racemic mixture. Chiral HPLC (Chiralpak IA column) resolves enantiomers but reduces yield.
- Solubility Issues : The compound’s hydrophobicity necessitates DMSO for dissolution, complicating aqueous reactions.
- Protection Requirements : Unprotected hydroxyl groups lead to esterification or oxidation byproducts, mandating TBS protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
